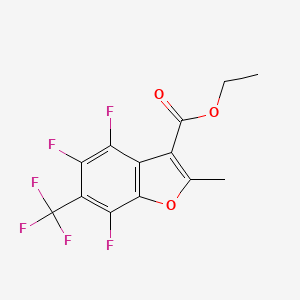
N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-888 is a poly(ADP-ribose) polymerase (PARP) inhibitor that has been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. PARP is an enzyme that repairs damaged DNA, and by inhibiting its activity, ABT-888 can prevent cancer cells from repairing DNA damage caused by chemotherapy and radiation therapy.
Mecanismo De Acción
ABT-888 works by inhibiting the activity of N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide, an enzyme that repairs damaged DNA. When cancer cells are treated with chemotherapy and radiation therapy, they undergo DNA damage, and N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide is activated to repair the damage. By inhibiting N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide, ABT-888 prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
ABT-888 has been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment. It has also been shown to increase the sensitivity of cancer cells to DNA-damaging agents. In addition, ABT-888 has been shown to inhibit the growth and survival of cancer cells, induce cell cycle arrest, and promote apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-888 is a potent and selective N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide inhibitor that has been extensively studied in preclinical and clinical trials. It has been shown to enhance the effects of chemotherapy and radiation therapy in various types of cancer, making it a promising candidate for cancer treatment. However, ABT-888 has some limitations in lab experiments, including its poor solubility in water and its short half-life in vivo.
Direcciones Futuras
There are several future directions for ABT-888 research. One direction is to investigate the potential use of ABT-888 in combination with other cancer drugs to enhance their effects. Another direction is to evaluate the safety and efficacy of ABT-888 in clinical trials for various types of cancer. Additionally, future studies could focus on developing new formulations of ABT-888 to improve its solubility and half-life in vivo. Finally, further research is needed to better understand the mechanism of action of ABT-888 and its potential use in cancer treatment.
Métodos De Síntesis
ABT-888 can be synthesized using a four-step process starting from 2,4-dimethoxyaniline. The first step involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide. The second step involves the reaction of N-(2,4-dimethoxyphenyl)-2-chloroacetamide with potassium fluoride and 3-fluorobenzoyl chloride to form N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide. The third step involves the reduction of the nitro group in N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide using palladium on carbon and hydrogen gas. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
ABT-888 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the effects of chemotherapy and radiation therapy in various types of cancer, including breast cancer, ovarian cancer, and lung cancer. ABT-888 is currently being evaluated in clinical trials as a monotherapy and in combination with other cancer drugs.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-8-14(21-2)12(7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMAYXKRLZEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)


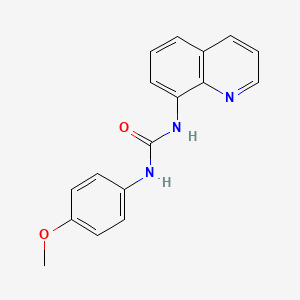
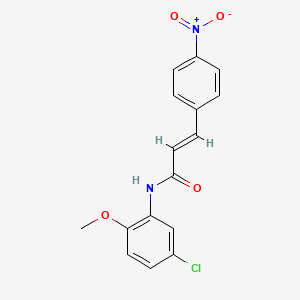

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
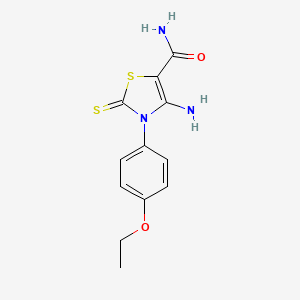
![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)
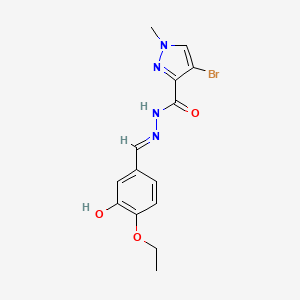
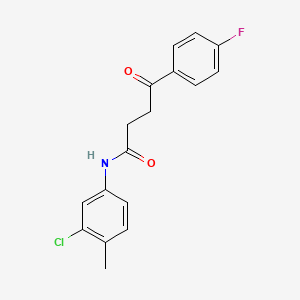
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)
